molecular formula C6HCl3O3S B6172896 2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetic acid CAS No. 2460749-22-6

2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetic acid

Cat. No.: B6172896
CAS No.: 2460749-22-6
M. Wt: 259.5
InChI Key:
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Description

2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C6HCl3O3S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction between a trichlorothiophenyl derivative and an acetic acid derivative under acidic or basic conditions . The reaction conditions may vary depending on the specific reagents used, but common conditions include the use of solvents like dichloromethane or ethanol and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Mechanism of Action

The mechanism of action of 2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, its derivatives may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(2,3,4-trichlorothiophen-3-yl)acetic acid
  • 2-oxo-2-(2,4,5-trichlorophenyl)acetic acid
  • 2-oxo-2-(2,4,5-trichlorothiophen-3-yl)propanoic acid

Uniqueness

2-oxo-2-(2,4,5-trichlorothiophen-3-yl)acetic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

2460749-22-6

Molecular Formula

C6HCl3O3S

Molecular Weight

259.5

Purity

95

Origin of Product

United States

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